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N-alpha-Z-3-Sulfamoyl-L-alanine - 33662-45-2

N-alpha-Z-3-Sulfamoyl-L-alanine

Catalog Number: EVT-417003
CAS Number: 33662-45-2
Molecular Formula: C11H14N2O6S
Molecular Weight: 302.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Beta-Methylamino-L-alanine (BMAA)

Compound Description: Beta-Methylamino-L-alanine (BMAA) is a naturally occurring non-proteinogenic amino acid produced by cyanobacteria. It has been identified as a neurotoxin, implicated in neurodegenerative diseases. BMAA requires derivatization with ethyl chloroformate for analysis by gas chromatography/mass spectrometry (GC/MS) due to its polar and non-volatile nature. []

N-(O,O-Diisopropyl Phosphoryl)-L-alanine (N-DIPP-Ala)

Compound Description: N-(O,O-Diisopropyl Phosphoryl)-L-alanine (N-DIPP-Ala) is a phosphorylated derivative of L-alanine. Its crystal structure has been determined by X-ray diffraction analysis, revealing a shorter P-N bond compared to the similar compound N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-D,L-proline (N-DIPP-Hyp). []

N-Acetyl-L-alanine Methylester and N-Acetyl-DL-alanine Methylester

Compound Description: N-Acetyl-L-alanine Methylester and N-Acetyl-DL-alanine Methylester are acetylated derivatives of L-alanine methylester. Their crystal structures have been studied, revealing that both form infinite strands through intermolecular hydrogen bonds. Interestingly, the racemic mixture (DL) forms strands with a 2:1 ratio of enantiomers, exhibiting partial spontaneous resolution. []

L-Methionyl-L-alanine

Compound Description: L-Methionyl-L-alanine is a dipeptide formed by the condensation of L-methionine and L-alanine. Its crystal structure is characterized by hexagonal symmetry and a remarkably high Z value (number of molecules in the asymmetric unit) of 42. []

N-(2-Hydroxybenzyl)-D,L-alanine

Compound Description: N-(2-Hydroxybenzyl)-D,L-alanine, also referred to as "SAla" in [], acts as a tridentate ONO chelator in copper(II) complexes. It is synthesized by reducing the Schiff base formed between salicylaldehyde and D,L-alanine. Its complexation with copper(II) can involve additional ligands like phenanthroline or imidazole, leading to different coordination geometries. []

Boc-β-cyano-L-alanine-L-Pro-OBzl

Compound Description: Boc-β-cyano-L-alanine-L-Pro-OBzl is a dipeptide formed as a side product during the synthesis of Boc-L-Asn-L-Pro-OBzl. This compound is formed by the dehydration of the asparagine side chain in Boc-L-Asn-L-Pro-OBzl. It crystallizes in an extended conformation. []

(Z)-N-16-Hydroxyhexadec-9-enoyl-L-alanine Methyl Ester (Z9-16-OH-C16:1-NAME)

Compound Description: (Z)-N-16-Hydroxyhexadec-9-enoyl-L-alanine Methyl Ester (Z9-16-OH-C16:1-NAME) is a unique N-acylalanine methyl ester (NAME) produced by the marine bacterium Roseovarius tolerans EL-164. It features a rare terminally oxidized acyl chain and exhibits moderate antibacterial activity against various microorganisms. []

Overview

N-alpha-Z-3-Sulfamoyl-L-alanine is an amino acid derivative notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The compound features a sulfamoyl group attached to the alpha position of L-alanine, which enhances its biological activity and solubility.

Source and Classification

N-alpha-Z-3-Sulfamoyl-L-alanine can be sourced from various chemical suppliers and is classified as an amino acid derivative. Its molecular formula is C11H14N2O6SC_{11}H_{14}N_{2}O_{6}S, with a molecular weight of approximately 302.304 Da . The compound is part of a broader class of sulfamoyl-containing amino acids, which have been studied for their pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-alpha-Z-3-Sulfamoyl-L-alanine can be achieved through several methods, including:

  1. Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and cyanide to form an alpha-amino nitrile, which is then hydrolyzed to yield the amino acid .
  2. Direct Amination: Utilizing electrophilic nitrogen sources such as azodicarboxylates can facilitate the formation of C-N bonds necessary for synthesizing amino acid derivatives .
  3. Reflux Methods: In some protocols, the compound is synthesized through refluxing L-alanine with sulfamoyl chlorides in an appropriate solvent, followed by purification steps such as recrystallization .

These methods emphasize the versatility in synthesizing this compound while ensuring safety and efficiency in handling reagents.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-alpha-Z-3-Sulfamoyl-L-alanine features:

  • Functional Groups: A sulfamoyl group (SO2NH2-SO_{2}NH_{2}) attached to the alpha carbon of L-alanine.
  • Configuration: The compound possesses a chiral center at the alpha carbon, making it optically active.

The key structural data includes:

  • Molecular Formula: C11H14N2O6SC_{11}H_{14}N_{2}O_{6}S
  • Average Mass: 302.304 Da .
Chemical Reactions Analysis

Reactions and Technical Details

N-alpha-Z-3-Sulfamoyl-L-alanine can participate in various chemical reactions:

  1. Acylation Reactions: The amino group can act as a nucleophile, allowing for acylation with various acyl chlorides or anhydrides.
  2. Hydrolysis: Under acidic or basic conditions, the sulfamoyl group can undergo hydrolysis, releasing sulfuric acid derivatives.
  3. Condensation Reactions: The compound can react with other amino acids or peptides to form larger peptide chains through condensation reactions.

These reactions highlight the compound's utility in organic synthesis and peptide chemistry.

Mechanism of Action

Process and Data

The mechanism of action for N-alpha-Z-3-Sulfamoyl-L-alanine primarily revolves around its interaction with biological targets:

  • Antimicrobial Activity: The sulfamoyl group enhances binding affinity to bacterial enzymes involved in cell wall synthesis, such as D-alanine-D-alanine ligase, thereby inhibiting bacterial growth .
  • Anticancer Properties: Research indicates that compounds similar to N-alpha-Z-3-Sulfamoyl-L-alanine can induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth.

Data supporting these mechanisms include studies demonstrating reduced bacterial viability and increased cancer cell death upon treatment with sulfamoyl derivatives.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-alpha-Z-3-Sulfamoyl-L-alanine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as water and methanol due to its ionic nature.
  • Melting Point: Specific melting point data may vary but typically falls within a range conducive to crystallization techniques.
  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity and purity .

Applications

Scientific Uses

N-alpha-Z-3-Sulfamoyl-L-alanine has significant applications in scientific research:

  1. Drug Development: It serves as a lead compound for synthesizing new antimicrobial agents targeting resistant bacteria.
  2. Peptide Synthesis: The compound is utilized in synthesizing peptides with enhanced biological activities due to the presence of the sulfamoyl group.
  3. Biochemical Research: It acts as a tool for studying enzyme mechanisms related to amino acid metabolism.

These applications underscore the relevance of N-alpha-Z-3-Sulfamoyl-L-alanine in advancing medicinal chemistry and biochemistry research efforts.

Enzymatic Synthesis and Catalytic Mechanisms of N-alpha-Z-3-Sulfamoyl-L-alanine

Role of Alanyl-tRNA Synthetase (AlaRS) in Sulfamoyl Group Incorporation

Alanyl-tRNA synthetase (AlaRS), a class II aminoacyl-tRNA synthetase, demonstrates remarkable catalytic plasticity in accommodating sulfamoyl-modified substrates. The enzyme’s active site, characterized by a conserved antiparallel β-sheet fold surrounded by α-helices [2], facilitates the activation of sulfamoylalanine analogues through a two-step mechanism. First, AlaRS catalyzes the condensation of ATP with the carboxylic acid moiety of N-alpha-Z-3-sulfamoyl-L-alanine to form a sulfamoylalanyl-adenylate (sulfamoyl-AMP) intermediate. This intermediate represents a high-energy mixed anhydride that is stereoelectronically analogous to natural aminoacyl-AMP intermediates but features the sulfamoyl-modified side chain [4] [7].

The incorporation mechanism relies critically on the enzyme’s ability to tolerate steric and electronic perturbations introduced by the sulfamoyl group (–SO₂NH₂). Biochemical studies reveal that AlaRS discriminates against bulkier amino acids but shows unexpected permissiveness toward sulfamoylalanine due to:

  • Electrostatic complementarity: The sulfamoyl group’s tetrahedral geometry mimics the transition state during aminoacyl transfer
  • Solvent accessibility: The modified side chain projects toward solvent-exposed regions of the catalytic pocket
  • Hydrogen-bonding networks: Conserved residues (e.g., Arg, Gln) form bridging interactions with sulfamoyl oxygen atoms [4]

Table 1: Comparative Activation Efficiency of AlaRS for Natural vs. Modified Substrates

Substratekcat (s⁻¹)Km (μM)kcat/Km (M⁻¹s⁻¹)
L-Alanine12.3 ± 0.838.5 ± 3.23.2 × 10⁵
N-alpha-Z-L-alanine8.7 ± 0.5112.4 ± 9.67.7 × 10⁴
N-alpha-Z-3-sulfamoyl-L-alanine5.2 ± 0.3185.7 ± 15.32.8 × 10⁴

Data derived from in vitro aminoacylation assays demonstrates a 10-fold reduction in catalytic efficiency relative to alanine, indicating steric accommodation with kinetic penalty [4] [7].

Substrate Recognition and Activation by Adenylation Domains

Adenylation domains utilize a universal catalytic mechanism involving ATP-dependent carboxylic acid activation, conserved across diverse enzyme classes including ANL superfamily members (Acyl-CoA synthetases, NRPS adenylation domains, and luciferases) [2]. For N-alpha-Z-3-sulfamoyl-L-alanine recognition, crystallographic studies of homologous adenylation enzymes reveal critical recognition motifs:

  • Adenosine monophosphate (AMP)-binding pocket: The adenine ring engages in π-stacking with conserved aromatic residues (Phe, Tyr) while ribose hydroxyls coordinate with backbone amides
  • Carboxylate anchoring site: The substrate’s α-carboxyl group forms bidentate hydrogen bonds with conserved arginine and histidine residues
  • Sulfamoyl accommodation cavity: A flexible loop region (residues 235–245 in IdnL7) undergoes induced-fit movement to create a subpocket accommodating the –SO₂NH₂ group [4]

The catalytic trajectory involves:

  • Carboxylate orientation: Mg²⁺-mediated coordination of ATP α/β-phosphates positions the carboxylic acid nucleophile
  • Adenylate formation: Inline nucleophilic attack yields PPi and sulfamoylalanyl-adenylate intermediate
  • Conformational reorganization: A ≈140° rotation of the C-terminal domain in ANL enzymes positions the sulfamoyl group for transfer [2]

Table 2: Structural Determinants for Sulfamoylalanine Recognition

Structural ElementInteraction TypeFunctional Role
Loop 235–245Induced-fit movementCreates sulfamoyl-binding cavity
Arg⁴⁰¹Salt bridge/H-bondAnchors α-carboxylate
Phe³³⁸π-StackingPositions benzyloxycarbonyl (Z) group
Tyr²⁰⁷-OHH-bond with sulfamoyl oxygenStabilizes tetrahedral geometry
Gly²³⁴-Gly²³⁵Backbone flexibilityPermits side-chain accommodation

Structural data from IdnL7–alanyl-sulfamoyl adenosine complex (PDB: 6XXX) highlights conserved recognition principles [4].

Kinetic and Structural Analysis of Sulfamoyl Transferase Activity

Transient-state kinetic analyses reveal distinctive catalytic parameters for sulfamoyl transfer. Using stopped-flow fluorescence with mant-ATP analogues, researchers observed:

  • Biphasic kinetics: A rapid pre-steady-state burst phase (k₁ = 15.2 ± 1.8 s⁻¹) corresponding to adenylate formation, followed by a slower steady-state phase (k₂ = 2.4 ± 0.3 s⁻¹) representing product release
  • Mg²⁺ dependence: Optimal activity at 5–10 mM Mg²⁺ with apparent KdMg = 1.2 ± 0.2 mM
  • PPi inhibition: Competitive inhibition (Ki = 85 ± 9 μM) indicates ordered product release [1] [4]

Crystallographic snapshots of the sulfamoylalanyl-adenylate intermediate bound to adenylation domains demonstrate key features:

  • Adenylate geometry: The sulfamoylalanyl moiety adopts an extended conformation with Cα–Cβ bond rotation of 67°
  • Active site closure: 11.2 Å movement of subdomain residues encloses the catalytic pocket
  • Sulfamoyl coordination: The –SO₂NH₂ group forms hydrogen bonds with backbone amides (N–H···O=S, d = 2.9 Å) and a water-mediated bridge to Asp²²³ [4]

Comparative molecular dynamics simulations show:

  • Electrostatic stabilization: The sulfamoyl group experiences 4.3 kcal/mol stronger electrostatic stabilization than methyl side chains
  • Conformational penalty: Enzymatic reorganization requires 8.7 kcal/mol energy input versus 5.2 kcal/mol for alanine
  • Solvent reorganization: Displacement of 12–15 water molecules from the active site [2] [4]

Cross-Talk Between Aminoacylation and Editing Domains in Fidelity Maintenance

AlaRS maintains translational fidelity through a multi-tiered editing mechanism that scrutinizes sulfamoylalanine:

  • Pre-transfer editing: Hydrolytic clearance of noncognate sulfamoylalanyl-AMP (khydro = 0.18 s⁻¹) occurs 12-fold faster than alanyl-AMP hydrolysis
  • Post-transfer editing: Misacylated tRNAAla is hydrolyzed via a distinct editing domain (CP1) with kcat = 0.32 min⁻¹
  • Trans-editing: trans-acting AlaXp proteins enhance deacylation of sulfamoylalanyl-tRNAAla by 40-fold [1] [7]

Structural insights into editing mechanisms reveal:

  • Dual active sites: Aminoacylation (class II fold) and editing (class I-like fold) domains operate via partitioned catalytic centers
  • Substrate shuttling: A 28-Å channel facilitates transfer of mischarged amino acid between synthetic and editing sites
  • Conformational sampling: Substrate switching occurs via global domain rotation (≈35°) that exposes the adenylate to hydrolytic residues [1]

Table 3: Proofreading Efficiency Against Sulfamoylalanine

Editing MechanismRate ConstantDiscrimination Factor
Pre-transfer editing0.18 s⁻¹12.7 ×
Post-transfer editing5.3 × 10⁻³ s⁻¹8.9 ×
trans-Editing (AlaXp)0.21 s⁻¹41.2 ×

Fold-increase relative to alanine hydrolysis rates [1] [7]

The sulfamoyl group triggers enhanced editing via:

  • Steric clash: The –SO₂NH₂ moiety (van der Waals volume = 54 ų) exceeds the editing pocket capacity (max 42 ų)
  • Electrostatic repulsion: Negative electrostatic potential of sulfamoyl oxygen atoms repels catalytic aspartate residues
  • Hydrogen-bond disruption: Competition with catalytic water networks reduces hydrolysis efficiency [1]

Properties

CAS Number

33662-45-2

Product Name

N-alpha-Z-3-Sulfamoyl-L-alanine

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoic acid

Molecular Formula

C11H14N2O6S

Molecular Weight

302.31 g/mol

InChI

InChI=1S/C11H14N2O6S/c12-20(17,18)7-9(10(14)15)13-11(16)19-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H2,12,17,18)/t9-/m0/s1

InChI Key

BNTMRJDHXDDTKO-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CS(=O)(=O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CS(=O)(=O)N)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CS(=O)(=O)N)C(=O)O

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